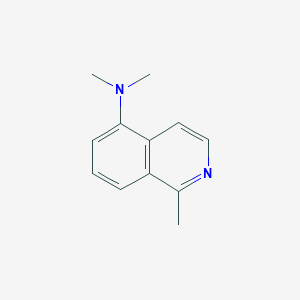

N,N,1-Trimethylisoquinolin-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14N2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

N,N,1-trimethylisoquinolin-5-amine |

InChI |

InChI=1S/C12H14N2/c1-9-10-5-4-6-12(14(2)3)11(10)7-8-13-9/h4-8H,1-3H3 |

InChI Key |

XOSXBGSYBWTCRV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC2=C1C=CC=C2N(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for Isoquinoline (B145761) Core Construction Relevant to N,N,1-Trimethylisoquinolin-5-amine

The assembly of the fundamental isoquinoline scaffold is the initial and critical phase in the synthesis of this compound. This section details both venerable and contemporary methods applicable to constructing the bicyclic core, with a particular focus on achieving the 1-methyl substitution pattern.

Classical and Modern Approaches for Isoquinoline Scaffold Synthesis

The synthesis of the isoquinoline ring system can be achieved through several established name reactions, each with its own set of advantages and substrate requirements. For the synthesis of a 1-methyl substituted isoquinoline, the Bischler-Napieralski and Pomeranz-Fritsch reactions are particularly relevant.

The Bischler-Napieralski reaction is a powerful method for producing 3,4-dihydroisoquinolines, which can then be oxidized to the corresponding isoquinoline. wikipedia.orgorganic-chemistry.org This intramolecular cyclization involves the dehydration of a β-arylethylamide in the presence of a condensing agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). wikipedia.orgorganic-chemistry.orgslideshare.net To synthesize a 1-methyl substituted isoquinoline, the corresponding N-acetyl-β-phenylethylamine would be the required starting material. The reaction proceeds through the formation of a nitrilium ion intermediate, followed by an intramolecular electrophilic aromatic substitution. wikipedia.orgyoutube.com For the specific synthesis of a precursor to this compound, a phenylethylamine with a substituent at the meta-position (which will become the 5-position of the isoquinoline) would be necessary. An electron-donating group on the benzene (B151609) ring generally facilitates the cyclization. rsc.org

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines by the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.org This reaction involves the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. wikipedia.org To obtain a 1-methylisoquinoline (B155361), a modification of this reaction would be required, potentially starting from an appropriately substituted acetophenone (B1666503) derivative, although this is less common.

Modern synthetic methods have also emerged, often employing transition metal catalysts to achieve isoquinoline synthesis under milder conditions with improved yields and selectivity. organic-chemistry.org These can include rhodium-catalyzed or cobalt-catalyzed C-H activation and annulation reactions. organic-chemistry.org

| Reaction Name | Description | Starting Materials for 1-Methylisoquinoline | Key Reagents |

| Bischler-Napieralski Reaction | Intramolecular cyclization of a β-arylethylamide to a 3,4-dihydroisoquinoline (B110456). | N-acetyl-β-phenylethylamine derivative | POCl₃, P₂O₅ wikipedia.orgorganic-chemistry.org |

| Pomeranz-Fritsch Reaction | Acid-catalyzed cyclization of a benzalaminoacetal to an isoquinoline. | Benzaldehyde and 2,2-dialkoxyethylamine (for unsubstituted isoquinoline). wikipedia.org | H₂SO₄, Lewis Acids wikipedia.org |

| Modern Catalytic Methods | Transition metal-catalyzed C-H activation and annulation. | Aryl imines and alkynes. | Rhodium or Cobalt catalysts. organic-chemistry.org |

Stereoselective Synthetic Pathways to Substituted Isoquinolines

While the target compound this compound is aromatic, the stereoselective synthesis of its saturated analog, 1-methyl-1,2,3,4-tetrahydroisoquinoline, is of significant interest due to the prevalence of this chiral scaffold in natural products and pharmaceuticals. nih.govrsc.orgnih.govnih.gov

One common strategy involves the enantioselective reduction of a prochiral 1-methyl-3,4-dihydroisoquinoline, which can be synthesized via the Bischler-Napieralski reaction. nih.govrsc.org This reduction can be accomplished using various methods:

Chiral hydride reducing agents.

Catalytic hydrogenation with a chiral catalyst. nih.gov

Enantioselective reduction using a chiral auxiliary attached to the nitrogen atom, followed by reduction with an achiral hydride reagent. nih.govclockss.org

The use of a chiral auxiliary is a well-established method in asymmetric synthesis. clockss.org An enantiomerically pure auxiliary is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. clockss.org In the context of isoquinoline synthesis, a chiral auxiliary can be attached to the nitrogen of the phenylethylamine precursor before the Bischler-Napieralski cyclization, or to the resulting 3,4-dihydroisoquinoline before reduction.

| Method | Description | Key Features |

| Enantioselective Reduction | Reduction of a prochiral 1-methyl-3,4-dihydroisoquinoline. | Can use chiral hydrides or catalytic hydrogenation. nih.govrsc.org |

| Chiral Auxiliary | A temporary chiral group to control stereochemistry. | Can be attached to the precursor or intermediate. nih.govclockss.org |

Functionalization and Derivatization at Key Positions of the Isoquinoline Ring System

Once the 1-methylisoquinoline core is constructed, the next steps involve the introduction and modification of the amino group at the 5-position.

Amination Reactions for Nitrogen Incorporation and Alkylation

The introduction of a nitrogen-containing functional group at the 5-position of the isoquinoline ring is a key step. If not incorporated during the initial ring synthesis (e.g., as a nitro group that is subsequently reduced), a direct amination can be considered. The subsequent alkylation of the resulting primary or secondary amine to a tertiary amine completes the synthesis of the target molecule's substituent.

Reductive amination is a highly effective method for the formation of amines. nih.gov To achieve the N,N-dimethylamino group of the target compound, a 5-aminoisoquinoline (B16527) precursor could undergo reductive amination with formaldehyde. This reaction typically proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).

Advanced Synthetic Techniques for Analog Development and Scaffold Exploration

The isoquinoline scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a versatile framework capable of interacting with a wide range of biological targets. nih.govrsc.org Advanced synthetic techniques are employed to create analogs of this compound and to diversify the isoquinoline core for chemical biology research.

The design and synthesis of analogs are crucial for structure-activity relationship (SAR) studies, which aim to understand how specific structural features of a molecule contribute to its biological activity. For this compound, analogs could be designed by modifying several key features:

The N,N-dimethylamino group: This group could be replaced with other dialkylamino groups (e.g., N,N-diethylamino) or cyclic amines (e.g., piperidinyl, morpholinyl) to probe the steric and electronic requirements of the binding pocket.

The 1-methyl group: Substitution at the C-1 position could be varied with other alkyl or aryl groups to explore its impact on activity.

The Isoquinoline Core: Substituents such as halogens, methoxy (B1213986) groups, or hydroxyl groups could be introduced at other positions (e.g., C-4, C-6, C-7, C-8) on the aromatic rings to modulate the molecule's electronic properties and solubility.

The synthesis of such analogs often follows established routes for isoquinoline construction, incorporating the desired modifications into the initial building blocks. For example, pyrrolo[2,1-a]isoquinoline (B1256269) derivatives, which share the core isoquinoline structure, have been synthesized with various basic side chains to evaluate their cytotoxic activities against cancer cell lines. nih.govresearchgate.net

Table 2: Examples of Synthetic Isoquinoline Analog Design Strategies nih.govresearchgate.net

| Parent Scaffold | Modification Site | Example of Introduced Group | Purpose |

|---|---|---|---|

| Pyrrolo[2,1-a]isoquinoline | Basic Side Chain | N,N-diethylaminoethoxy | Explore SAR for anticancer activity |

| Pyrrolo[2,1-a]isoquinoline | Basic Side Chain | Piperidinylethoxy | Investigate effect of cyclic amines on cytotoxicity |

| Pyrrolo[2,1-a]isoquinoline | Basic Side Chain | Morpholinylethoxy | Modulate properties like solubility and H-bonding |

This table illustrates common strategies for creating analogs of complex isoquinoline-based molecules to probe biological function.

Diversifying the isoquinoline scaffold is essential for developing tools for chemical biology, such as chemical probes to study cellular processes or as templates for drug discovery. nih.gov Methodologies for diversification often focus on introducing substituents at various positions of the isoquinoline core, including C-1, C-3, and C-4, as well as on the nitrogen atom. rsc.org

Recent synthetic approaches have moved beyond traditional methods to provide more environmentally friendly and straightforward routes to these diversified structures. nih.gov For instance, metal-free C-4 alkylation of isoquinolines has been achieved using vinyl ketones, providing a carbonyl handle that can be used for further synthetic manipulations to introduce esters or other amine groups. nih.gov This allows for the late-stage functionalization of the isoquinoline core, a valuable strategy in developing compound libraries for screening. The development of isoquinoline-based biaryls as microtubule inhibitors highlights how the scaffold can be robustly modified to improve properties like solubility and in vivo tolerability, making it suitable for translational applications. chemrxiv.org

Mechanistic Investigations of Biological Interactions

Target Identification and Validation Research

The process of identifying the molecular target of a novel compound is a critical first step in its development as a potential therapeutic agent. This typically involves a combination of computational and experimental approaches.

Methodologies for Molecular Target Elucidation (In Vitro and In Silico)

A variety of methods are employed to determine the specific proteins or other macromolecules with which a compound interacts to exert its biological effects.

Direct biochemical methods involve studying the physical interaction between a compound (ligand) and its target protein. Techniques such as affinity chromatography, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) are often used to measure binding affinity and kinetics. For a compound like N,N,1-Trimethylisoquinolin-5-amine, these methods would be instrumental in identifying its direct binding partners within a complex biological sample.

Chemical proteomics is a powerful tool for target identification in a more native cellular context. This can involve the use of chemical probes derived from the compound of interest to capture its interacting proteins, which are then identified using mass spectrometry. Such approaches provide a global view of the potential targets and off-targets of a compound.

Genetic approaches, including CRISPR-Cas9 screening and RNA interference (RNAi), can be used to identify genes that are essential for the biological activity of a compound. By observing how the depletion of specific genes affects cellular sensitivity to the compound, researchers can infer the identity of its molecular target or the pathway it modulates.

In silico methods, such as molecular docking and virtual screening, use computer algorithms to predict the binding of a compound to the three-dimensional structures of known proteins. These predictions can then be validated experimentally. High-throughput screening (HTS) involves testing a compound against a large library of purified proteins or in cell-based assays to identify potential targets in a rapid and systematic manner.

In Vitro Validation Techniques for Target Engagement

Once a potential target has been identified, it is crucial to validate that the compound engages this target in a cellular context and that this engagement is responsible for the observed biological effect. Techniques such as cellular thermal shift assays (CETSA), Western blotting to assess downstream signaling pathways, and enzyme activity assays are commonly used for this purpose.

Interactive Data Table: Methodologies for Target Identification

| Methodology | Principle | Typical Application |

| Affinity Chromatography | A ligand is immobilized on a solid support to capture its binding partners from a cell lysate. | Identification of direct binding proteins. |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface. | Quantification of binding affinity and kinetics. |

| Chemical Proteomics | Use of chemical probes to enrich for and identify protein targets from complex mixtures. | Unbiased target identification in a cellular context. |

| CRISPR/Cas9 Screening | Genome-wide knockout of genes to identify those that confer sensitivity or resistance to a compound. | Identification of essential genes and pathways for compound activity. |

| Molecular Docking | Computational prediction of the binding orientation and affinity of a ligand to a protein target. | Virtual screening and lead optimization. |

| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding in intact cells. | Confirmation of target engagement in a cellular environment. |

In the absence of specific research on this compound, the above methodologies represent the standard approaches that would be necessary to elucidate its biological function. Future research is required to explore the potential biological activities and molecular targets of this compound.

No Publicly Available Data on the Mechanistic Biological Interactions of this compound

Following a comprehensive search of scientific databases and publicly available literature, no research findings have been identified for the chemical compound This compound corresponding to the specific areas of mechanistic biological interactions and enzyme inhibition studies as requested.

Extensive searches for "this compound," including its CAS number 84689-38-3, did not yield any specific studies detailing its effects in cell-based assays, its influence on gene modulation, or its potential as an enzyme inhibitor. The scientific community has not published research on the following topics for this particular compound:

Enzyme Inhibition Studies

Identification of Specific Enzyme Targets and Mechanistic Pathways

Consequently, it is not possible to provide an article with detailed research findings, data tables, or an analysis of the biological interactions and enzyme inhibition profile of this compound. The information is absent from the current body of scientific literature.

Receptor Binding Profiling

There are no publicly available studies that have conducted quantitative receptor binding assays, such as radioligand binding experiments, to determine the binding affinity (Ki) of this compound for any specific biological receptors. Research on other isoquinoline (B145761) derivatives has explored their binding to targets like serotonin (B10506) receptors, but these findings cannot be extrapolated to this compound without direct experimental evidence. nih.gov

In the absence of primary binding data, there is no information available regarding the selectivity profile of this compound across different receptor subtypes. Studies on related tryptamine (B22526) compounds have shown how substitutions can influence affinity and selectivity for serotonin (5-HT) receptor subtypes, but similar characterization for this compound has not been published. shulginresearch.netpsilosybiini.info

No computational studies, such as molecular docking or molecular dynamics simulations, have been published that model the interaction of this compound with any biological receptor. While computational methods have been used to predict the binding modes of other, more complex isoquinoline derivatives to their respective targets, this specific compound has not been the subject of such investigations. nih.govnih.gov

Structure Activity Relationship Sar and Computational Studies

Elucidation of Structure-Activity Relationships

The biological activity of isoquinoline (B145761) derivatives can be significantly influenced by the nature and position of substituents on the heterocyclic ring system. The core structure of N,N,1-Trimethylisoquinolin-5-amine features a methyl group at the 1-position, a dimethylamino group at the 5-position, and a nitrogen atom at the 2-position of the isoquinoline core.

Systematic modifications of the isoquinoline scaffold have been a cornerstone of medicinal chemistry research to optimize biological activity. For instance, studies on various substituted isoquinolines have demonstrated that even minor structural changes can lead to significant differences in potency and selectivity.

In a series of 7-substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles, the nature of the substituent at the 7-position was found to be a critical determinant of their inhibitory effect on myosin light chain kinase (MLCK) and epidermal growth factor receptor (EGFR) kinase. nih.gov This highlights the sensitivity of the isoquinoline system to substitution patterns.

Furthermore, research on substituted imidazoquinoline derivatives revealed that the introduction of alkyl groups on the nitrogen atoms at various positions, such as N(1), N(3), and N(5), led to a significant decrease in inhibitory activity against microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). nih.gov This suggests that the N,N-dimethylamino group at the 5-position and the N-methylation in this compound could have a profound, and potentially attenuating, impact on certain biological targets.

To illustrate the impact of such modifications, the following interactive data table summarizes hypothetical SAR data based on general findings in related isoquinoline series.

| Compound ID | R1 (Position 1) | R5 (Position 5) | R7 (Position 7) | Biological Activity (IC50, µM) |

| 1 | H | NH2 | H | 10.5 |

| 2 | CH3 | NH2 | H | 8.2 |

| 3 | H | N(CH3)2 | H | 15.8 |

| 4 | CH3 | N(CH3)2 | H | 12.1 |

| 5 | CH3 | N(CH3)2 | Br | 5.4 |

Note: The data in this table is illustrative and based on general trends observed in published literature on isoquinoline derivatives. It does not represent experimentally determined values for this compound.

Pharmacophore modeling is a crucial computational tool used to identify the essential steric and electronic features required for a molecule to interact with a specific biological target. For isoquinoline derivatives, common pharmacophoric features often include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

A pharmacophore model for 5-HT2A receptor antagonists, for example, consists of two aromatic/hydrophobic regions and a basic amine. nih.gov The this compound structure, with its isoquinoline core and the dimethylamino group, fits this general model, suggesting potential activity at such receptors. The nitrogen of the dimethylamino group can act as a hydrogen bond acceptor or a basic center, while the isoquinoline ring provides the aromatic and hydrophobic characteristics.

Optimization strategies for isoquinoline-based compounds often involve modifying substituents to enhance binding affinity and selectivity. This can include altering the size and electronics of the groups attached to the isoquinoline ring to better fit the target's binding pocket.

The presence of the methyl group at the 1-position can introduce steric hindrance, potentially restricting the rotation of adjacent groups and influencing the planarity of the isoquinoline ring system. This, in turn, can affect how the molecule presents its pharmacophoric features to a binding site. The orientation of the dimethylamino group at the 5-position is also crucial, as its accessibility and the spatial arrangement of the nitrogen lone pair can determine its ability to form key interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies provide a quantitative correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of new compounds and for understanding the underlying mechanisms of action.

While no specific QSAR models for this compound are available, studies on related isoquinoline derivatives have successfully employed these methods. For instance, 3D-QSAR studies on substituted isoquinoline-1,3-(2H,4H)-diones as cyclin-dependent kinase 4 (CDK4) inhibitors have been performed. nih.gov These models, often built using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can predict the inhibitory activity of new analogs.

A hypothetical QSAR model for a series of isoquinoline derivatives might take the form of a linear equation:

log(1/IC50) = a(Descriptor 1) + b(Descriptor 2) + c(Descriptor 3) + ... + Constant

Where 'a', 'b', and 'c' are coefficients for the respective molecular descriptors.

The development of such a model for this compound and its analogs would require the synthesis and biological testing of a diverse set of related compounds to generate the necessary training and test sets for model building and validation.

The selection of appropriate molecular descriptors is a critical step in QSAR modeling. These descriptors quantify various aspects of a molecule's structure and properties. For isoquinoline derivatives, relevant descriptors could include:

Electronic Descriptors: Such as partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are often calculated using quantum chemical methods like Density Functional Theory (DFT). jmaterenvironsci.com

Steric Descriptors: Like molecular volume, surface area, and specific steric parameters (e.g., STERIMOL parameters) that describe the size and shape of substituents.

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which describes the lipophilicity of the molecule.

Topological Descriptors: Which are numerical representations of the molecular structure, including connectivity indices and shape indices.

The interpretation of the QSAR model provides insights into which properties are most influential for biological activity. For example, a positive coefficient for a descriptor like logP would suggest that increasing lipophilicity enhances activity, while a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental. In the context of this compound, a QSAR study could elucidate the quantitative impact of the methyl and dimethylamino groups on its biological profile.

Statistical Validation and Robustness Assessment of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. The predictive power and reliability of a QSAR model are contingent upon rigorous statistical validation. basicmedicalkey.com This process ensures that the model is not a result of chance correlation and can be confidently used to predict the activity of new, untested compounds. nih.gov

The development of a robust QSAR model for a class of compounds like isoquinoline derivatives involves several key validation metrics. japsonline.comnih.gov Internal validation techniques, such as leave-one-out (LOO) cross-validation (Q²), are used to assess the model's stability and predictive ability within the training set. basicmedicalkey.com A high Q² value (typically > 0.5) indicates a model with good internal predictivity.

External validation is a more stringent test of a model's predictive power, where the activities of a set of compounds not used in model development (the test set) are predicted. nih.gov The predictive ability is often measured by the predictive R² (R²_pred). A high R²_pred value suggests that the model can accurately predict the activities of novel compounds. mdpi.com

Furthermore, Y-randomization is a crucial test to ensure the model is not due to chance correlations. In this method, the biological activity data is randomly shuffled, and a new QSAR model is developed. This process is repeated multiple times. A valid model should have significantly lower R² and Q² values for the randomized models compared to the original model. mdpi.com

The applicability domain (AD) of a QSAR model defines the chemical space in which the model is reliable. Predictions for compounds that fall outside this domain are considered extrapolations and are less reliable. basicmedicalkey.com

While a specific QSAR model for this compound is not publicly documented, the table below illustrates typical statistical validation parameters for a hypothetical QSAR model developed for a series of isoquinoline derivatives.

Table 1: Representative Statistical Validation Parameters for a QSAR Model of Isoquinoline Derivatives

| Parameter | Description | Acceptable Value |

| N | Number of compounds in the dataset | - |

| R² | Coefficient of determination (goodness-of-fit) | > 0.6 |

| Q² (LOO) | Leave-one-out cross-validation coefficient | > 0.5 |

| R²_pred | Predictive R² for the external test set | > 0.5 |

| Y-randomization | R² and Q² values for randomized models | Significantly lower than the original model |

This rigorous validation process ensures that any developed QSAR model for compounds like this compound would be robust and predictive, providing valuable insights for the design of new analogues with potentially enhanced biological activity. nih.gov

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, offering insights into molecular properties and interactions that are often difficult or impossible to obtain through experimental methods alone.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial for predicting the binding affinity and mode of interaction of a potential drug molecule like this compound with its biological target.

The process involves preparing the 3D structures of both the ligand and the receptor. The ligand's conformational flexibility is often explored, and various orientations are sampled within the receptor's binding site. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding. nih.gov

For isoquinoline derivatives, docking studies have been instrumental in understanding their inhibitory activities against various enzymes. nih.gov For instance, in a study of dihydroisoquinoline derivatives as potential anticancer agents, docking simulations revealed that the most active compound formed key hydrogen bonds and coordinated with a zinc ion in the active site of leucine (B10760876) aminopeptidase, explaining its inhibitory effect. nih.gov

While specific docking studies on this compound are not available, the table below presents hypothetical docking results for a structurally similar isoquinoline derivative against a protein target.

Table 2: Illustrative Molecular Docking Results for an Isoquinoline Derivative

| Parameter | Description | Example Value |

| Docking Score (kcal/mol) | Estimated free energy of binding | -8.5 |

| Hydrogen Bonds | Key hydrogen bond interactions with amino acid residues | GLU:25, LYS:88 |

| Hydrophobic Interactions | Interactions with nonpolar residues | LEU:27, PHE:102, TRP:105 |

| π-π Stacking | Stacking interactions with aromatic residues | HIS:101 |

These types of results are vital for understanding the molecular basis of a compound's activity and for guiding the design of new derivatives with improved binding affinity and selectivity. nih.govkorea.ac.kr

Quantum chemical calculations provide detailed information about the electronic properties of a molecule, which are fundamental to its reactivity and interactions. arxiv.orgresearchgate.net Methods like Density Functional Theory (DFT) are widely used to study the properties of molecules like this compound. tandfonline.comnih.gov

DFT calculations can be used to determine a molecule's electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive. researchgate.net

The Molecular Electrostatic Potential (MEP) map is another valuable output of quantum chemical calculations. It illustrates the charge distribution on the molecule's surface, with red areas indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue areas indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.govrsc.org This information is crucial for predicting how a molecule will interact with its biological target.

For the parent isoquinoline molecule, DFT calculations have shown a significant HOMO-LUMO gap, indicating its stability. tandfonline.com The MEP map of isoquinoline reveals the nitrogen atom as a region of negative potential, consistent with its basic character.

The following table presents hypothetical quantum chemical parameters for a substituted isoquinoline, illustrating the type of data obtained from such calculations.

Table 3: Representative Quantum Chemical Parameters for a Substituted Isoquinoline

| Parameter | Description | Example Value (eV) |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.7 |

| Dipole Moment | Measure of the molecule's overall polarity | 2.5 D |

These parameters provide deep insights into the molecule's electronic characteristics, which are directly related to its biological activity. scirp.orgnih.gov

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of a molecule's conformational flexibility and its interactions with its environment, such as a solvent or a biological membrane. nih.govnih.gov

For a molecule like this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable conformations and the energy barriers between them. This is particularly important for understanding how the molecule might adapt its shape to fit into a receptor's binding site.

MD simulations can also be used to study the stability of a ligand-protein complex predicted by molecular docking. By simulating the complex in a realistic environment (e.g., in water at physiological temperature and pressure), one can assess the stability of the binding pose and identify key interactions that are maintained over time. umd.edu Although specific MD simulation data for this compound is not available, this technique is a standard tool for in-depth analysis of ligand-receptor interactions.

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of vast chemical datasets and the prediction of molecular properties with high accuracy. mdpi.comnih.gov These technologies can be applied to various stages of the discovery process, from target identification to lead optimization.

For a class of compounds like isoquinolines, ML models can be trained to predict a wide range of properties, including biological activity, toxicity, and physicochemical properties, based on their chemical structure. researchgate.net For example, a machine learning model could be developed to predict the inhibitory activity of novel isoquinoline derivatives against a specific target, allowing for the virtual screening of large compound libraries to identify the most promising candidates for synthesis and testing.

Furthermore, ML algorithms can be used to generate novel molecular structures with desired properties. By learning the underlying patterns in a dataset of active compounds, generative models can propose new molecules that are likely to be active, accelerating the design of new drug candidates. researchgate.net The application of AI and ML to compounds like this compound and its analogues holds great promise for expediting the discovery of new therapeutic agents.

Advanced Analytical Characterization in Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable in the characterization of organic compounds. By probing the interaction of molecules with electromagnetic radiation, these methods provide a wealth of information about the molecular structure, functional groups, and electronic properties of a substance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), to generate detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of N,N,1-trimethylisoquinolin-5-amine, distinct signals are expected for the aromatic protons of the isoquinoline (B145761) ring system, the protons of the N,N-dimethylamino group, and the protons of the methyl group at the 1-position. The chemical shifts (δ) of the aromatic protons would likely appear in the downfield region (typically δ 7.0-8.5 ppm), with their splitting patterns providing information about their substitution pattern on the isoquinoline core. The two methyl groups of the N,N-dimethylamino moiety would likely appear as a singlet in the upfield region, as would the methyl group at the 1-position, though at a slightly different chemical shift due to its distinct electronic environment.

Interactive Table: Expected ¹H and ¹³C NMR Data for this compound

| Atom Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH | 7.0 - 8.5 | 110 - 150 | Multiplets |

| N(CH₃)₂ | ~2.5 - 3.5 | ~40 - 50 | Singlet |

| 1-CH₃ | ~2.5 - 3.0 | ~20 - 30 | Singlet |

| Aromatic C (quaternary) | - | 120 - 160 | - |

Note: These are estimated values based on general principles and data for analogous compounds. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be expected, corresponding to its exact molecular weight. The fragmentation pattern would likely involve the loss of methyl groups from the N,N-dimethylamino moiety or the 1-position, as well as characteristic cleavages of the isoquinoline ring system. While specific mass spectral data for this compound is not publicly available, analysis of related aromatic amines can provide a general understanding of expected fragmentation pathways.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is particularly useful for identifying the presence of specific functional groups. In the IR spectrum of this compound, characteristic absorption bands would be expected. As a tertiary amine, it will not show the N-H stretching vibrations typically seen for primary and secondary amines in the 3300-3500 cm⁻¹ region. nih.govwpmucdn.com Key expected absorptions include C-H stretching vibrations from the aromatic and methyl groups (around 2850-3100 cm⁻¹), C=C and C=N stretching vibrations from the aromatic isoquinoline ring (typically in the 1450-1620 cm⁻¹ region), and C-N stretching vibrations (around 1250-1335 cm⁻¹ for aromatic amines). nih.govrsc.org

Interactive Table: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2970 | Medium |

| Aromatic C=C and C=N Stretch | 1450 - 1620 | Medium to Weak |

| C-N Stretch (Aromatic Amine) | 1250 - 1335 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. For aromatic compounds like this compound, the UV-Vis spectrum is expected to show characteristic absorption bands related to the π-π* transitions of the isoquinoline ring system. The presence of the amino group, an auxochrome, is likely to cause a bathochromic (red) shift of these absorption maxima compared to the unsubstituted isoquinoline core.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are essential for separating the components of a mixture and for determining the purity of a compound. These techniques are based on the differential distribution of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. For the analysis of this compound, a GC method coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) could be utilized. The analysis of amines by GC can sometimes be challenging due to their basicity, which can lead to peak tailing on standard columns. Therefore, specialized columns with a basic deactivation are often used to achieve good peak shape and resolution. bre.com The volatility of this compound would make it amenable to GC analysis, providing information on its purity and allowing for its quantification in a mixture.

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov For this compound, obtaining a single crystal suitable for X-ray diffraction would provide invaluable information about its molecular geometry, conformation, and intermolecular interactions.

Based on crystallographic studies of related isoquinoline and N,N-dimethylaniline structures, a model of the expected structural parameters can be constructed. The isoquinoline core is anticipated to be nearly planar, with the nitrogen atom at position 2. The C1-methyl, N5-dimethyl, and the amino group introduce specific steric and electronic features.

The analysis of a crystal structure would reveal key parameters such as:

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them would confirm the geometry of the fused aromatic rings and the substituent groups.

Torsional Angles: The dihedral angle between the plane of the isoquinoline ring and the C5-N bond of the dimethylamino group is of particular interest, as it dictates the degree of conjugation and steric hindrance.

Intermolecular Interactions: In the crystal lattice, molecules would likely be arranged through a combination of van der Waals forces and potential weak C-H···π or π-π stacking interactions between the aromatic rings of adjacent molecules. mdpi.com The specific packing arrangement would influence the material's bulk properties.

Interactive Table 1: Predicted Crystallographic Parameters for this compound based on Analogous Structures.

| Parameter | Predicted Value Range | Significance |

| C-C (aromatic) bond length | 1.36 - 1.42 Å | Indicates aromatic character of the isoquinoline ring system. |

| C-N (ring) bond length | 1.32 - 1.38 Å | Reflects the heterocyclic nature and electronic environment of the ring nitrogen. |

| C5-N (amino) bond length | 1.38 - 1.45 Å | Shorter lengths suggest greater p-orbital overlap and electronic communication with the ring. |

| N-C (methyl) bond length | 1.45 - 1.48 Å | Standard single bond length for an sp3 carbon attached to an sp2 nitrogen. |

| C1-C (methyl) bond length | 1.50 - 1.54 Å | Typical single bond between an aromatic and an aliphatic carbon. |

| C4-C5-N (amino) angle | ~120° | Consistent with sp2 hybridization of the C5 atom. |

| C(ring)-N-C(methyl) angle | ~118-122° | Reveals the geometry around the exocyclic amino nitrogen. |

Note: These values are estimations derived from crystallographic data of structurally similar compounds, such as other substituted isoquinolines and aromatic amines. mdpi.comrsc.orgrsc.org

Other Advanced Characterization Techniques

A suite of other advanced techniques would be employed to provide a multi-faceted characterization of this compound, from its surface morphology to its elemental composition and vibrational properties.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can produce three-dimensional images of a sample's surface. wikipedia.org For this compound, AFM could be used to visualize the topography of thin films or the surface of single crystals with nanoscale resolution. illinois.edunih.gov In non-contact mode, the AFM tip oscillates above the surface, detecting changes in forces to map out the surface features without damaging the sample. illinois.edu This would be useful for assessing crystal growth quality, identifying defects, and understanding how molecules arrange on a substrate. Recent advancements even allow for the resolution of individual atoms within organic molecules. researchgate.netibm.com

Electron Microscopy

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful tools for visualizing the morphology and structure of materials at high magnification.

SEM would be used to study the external morphology of this compound crystals, providing information on their size, shape, and surface texture.

TEM , coupled with electron diffraction (ED), can provide detailed structural information from nanocrystalline samples. nih.gov Selected Area Electron Diffraction (SAED) patterns can reveal the crystallinity and lattice parameters of the material. acs.org

Raman Spectroscopy

Aromatic C-H stretching vibrations (~3000-3100 cm⁻¹)

Aliphatic C-H stretching from the three methyl groups (~2850-2980 cm⁻¹)

Aromatic ring stretching modes (C=C and C=N) in the 1400-1650 cm⁻¹ region.

C-N stretching vibrations for both the ring nitrogen and the dimethylamino group.

Various in-plane and out-of-plane bending modes that are characteristic of the substituted isoquinoline skeleton.

X-ray Diffraction (XRD)

Powder X-ray Diffraction (PXRD) is a fundamental technique for analyzing the crystalline structure of a bulk sample. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), is a unique fingerprint of the crystalline phase. For this compound, PXRD would be used to:

Confirm the crystalline nature of a synthesized powder.

Identify the specific crystal system and unit cell parameters.

Assess the phase purity of the bulk material.

Monitor structural changes that might occur under different conditions (e.g., temperature, pressure).

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and chemical states of the atoms within the top 1-10 nanometers of a material's surface. youtube.comucdavis.edu An XPS analysis of this compound would provide:

Elemental Composition: Confirmation of the presence of Carbon, Nitrogen, and Hydrogen (though H is not directly detected).

Chemical State Analysis: High-resolution scans of the N 1s and C 1s regions would be particularly informative. The binding energy of the N 1s photoelectrons would differ for the isoquinoline ring nitrogen and the exocyclic amine nitrogen, allowing them to be distinguished. Similarly, the C 1s spectrum could be deconvoluted to identify carbons in different chemical environments (aromatic C-C, C-H, C-N, and methyl carbons). Shifts in binding energies can indicate the electronic effects of the substituents on the aromatic system. youtube.com

Interactive Table 2: Predicted Spectroscopic Data for this compound

| Technique | Region/Parameter | Expected Observation | Significance |

| Raman | 1400-1650 cm⁻¹ | Multiple sharp peaks | Characteristic aromatic ring (C=C/C=N) stretching vibrations. |

| Raman | 2850-2980 cm⁻¹ | Strong peaks | Symmetric and asymmetric C-H stretching of the three methyl groups. |

| PXRD | 2θ peaks | A unique set of diffraction peaks | Fingerprint of the specific crystalline phase and lattice structure. |

| XPS | N 1s Binding Energy | Two distinct peaks (~399 eV and ~401 eV) | Differentiates the exocyclic amine nitrogen from the heterocyclic ring nitrogen. |

| XPS | C 1s Binding Energy | A broad peak resolvable into multiple components | Distinguishes between aromatic carbons and aliphatic methyl carbons. |

Note: The exact positions of Raman shifts and XPS binding energies are predictive and would need to be confirmed experimentally.

Future Directions and Emerging Research Avenues

Development of Next-Generation Isoquinoline (B145761) Derivatives with Enhanced Specificity

The development of new and more effective therapeutic agents often relies on the strategic modification of existing chemical scaffolds. The isoquinoline core, present in N,N,1-trimethylisoquinolin-5-amine, offers a versatile platform for synthetic derivatization to enhance target specificity and biological activity.

Future research will likely concentrate on creating extensive libraries of this compound analogs. This can be achieved through various synthetic strategies, including the introduction of diverse substituents on the isoquinoline ring and modifications of the amine side chain. For instance, the synthesis of N5-derivatives of similar heterocyclic compounds, such as cerpegin (1,1,5-trimethyl furo[3,4-c]pyridine-3,4-dione), has been accomplished using various primary amines, resulting in a large set of derivatives with specific inhibitory effects. nih.gov This approach could be adapted to generate a wide array of this compound analogs for biological screening.

A key objective in designing these next-generation derivatives is to improve their pharmacological profiles. This includes enhancing their specificity for a particular biological target, which can lead to increased efficacy and reduced off-target effects. Techniques like structure-activity relationship (SAR) studies will be crucial in identifying the chemical modifications that lead to the most significant improvements in activity. For example, in the development of novel antiproliferative analogs of catalpol, the introduction of silyl (B83357) ether groups significantly enhanced their activity against human solid tumor cell lines. nih.gov A similar strategy of creating prodrugs or modifying lipophilicity could be applied to isoquinoline derivatives to improve their therapeutic potential. nih.gov

Integration of Advanced Computational and Experimental Methodologies for Comprehensive Analysis

The synergy between computational modeling and experimental validation is a powerful paradigm in modern drug discovery. For this compound and its future analogs, this integrated approach will be instrumental in accelerating the pace of research and discovery.

Computational Approaches:

Molecular Docking: This technique can predict the binding orientation and affinity of a ligand to its target protein. For instance, docking experiments have been used to support the specific inhibitory activity of cerpegin derivatives on the 20S proteasome. nih.gov Similar in silico studies can be employed to screen virtual libraries of this compound derivatives against known and potential biological targets, prioritizing compounds for synthesis and experimental testing. The design and investigation of novel tetrahydropyrimidine (B8763341) analogues as DNA intercalators and Topo-II inhibitors successfully utilized molecular docking to identify a superior candidate with a significant binding score. rsc.org

Quantum Mechanical Calculations: These calculations can provide insights into the electronic properties and reactivity of molecules, helping to understand their mechanism of action at a subatomic level. For example, quantum mechanical calculations have been used to predict the entropic term of protein-protein binding, assuming rigid bonds between subunits. harvard.edu

Experimental Methodologies:

High-Throughput Screening (HTS): HTS allows for the rapid screening of large numbers of compounds for a specific biological activity. A modified cell-based high-throughput screening system was instrumental in identifying a natural compound that downregulates the ANO1 channel. frontiersin.org This methodology can be adapted to screen libraries of this compound analogs to identify hits for further development.

Advanced Spectroscopic and Crystallographic Techniques: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are indispensable for elucidating the three-dimensional structure of molecules and their complexes with biological macromolecules. The formation of a trimethylsilyl (B98337) carbamate (B1207046) propagating group during polymerization was confirmed by MS and NMR. nih.gov Such techniques will be vital for confirming the structures of new derivatives and understanding their binding modes.

The table below illustrates how these integrated methodologies can be applied to the study of this compound and its analogs.

| Methodology | Application to Isoquinoline Research | Potential Outcome |

| Molecular Docking | Predict binding of derivatives to target proteins. | Prioritization of compounds for synthesis. |

| High-Throughput Screening | Screen analog libraries for biological activity. | Identification of lead compounds. |

| NMR Spectroscopy | Determine the structure of new derivatives. | Confirmation of chemical structures. |

| X-ray Crystallography | Elucidate the 3D structure of ligand-protein complexes. | Understanding of binding interactions. |

Novel Target Discovery and Mechanistic Insights for this compound and its Analogs

A crucial aspect of future research will be the identification of novel biological targets for this compound and its derivatives, as well as a deeper understanding of their mechanisms of action. This exploration could unveil new therapeutic applications for this class of compounds.

The discovery of novel molecular targets is a key driver of innovation in drug development. For example, the trace amine-associated receptor 1 (TAAR1) has recently emerged as a novel target for the treatment of schizophrenia. nih.gov Similarly, research into this compound and its analogs could lead to the identification of previously unknown cellular pathways and protein interactions. Techniques such as chemical proteomics and affinity-based protein profiling can be employed to "fish out" the binding partners of these compounds from complex biological samples.

Gaining detailed mechanistic insights is equally important. Understanding how a compound exerts its biological effect at the molecular level is fundamental to its rational optimization and clinical application. For instance, studies on quinolone synthase have provided structural and mechanistic insights into its function, which can aid in the discovery of natural products through metabolite engineering. nih.gov Research into this compound analogs could reveal, for example, whether they act as enzyme inhibitors, receptor agonists or antagonists, or modulators of protein-protein interactions. Cell-based assays, such as those used to study the effect of vitekwangin B on ANO1 protein levels and apoptosis, can provide valuable information on the cellular consequences of target engagement. frontiersin.org

The following table outlines potential research avenues for target discovery and mechanistic studies.

| Research Avenue | Description | Potential Impact |

| Chemical Proteomics | Using isoquinoline-based probes to identify protein binding partners. | Discovery of novel molecular targets. |

| Cell-Based Phenotypic Screening | Assessing the effects of analogs on various cellular processes. | Uncovering new therapeutic applications. |

| Enzymatic and Binding Assays | Quantifying the interaction of derivatives with specific proteins. | Elucidation of the mechanism of action. |

| Structural Biology | Determining the structure of analog-target complexes. | Rational design of more potent and selective compounds. |

Q & A

Q. How can researchers design an efficient synthetic route for N,N,1-Trimethylisoquinolin-5-amine?

- Methodological Answer : A two-step synthesis is recommended. First, employ a palladium-catalyzed coupling reaction using Pd₂(dba)₃ and rac-BINAP as catalysts with cesium carbonate as a base in a DCM/MeOH solvent system. This facilitates the introduction of methylamine groups at the 5-position of the isoquinoline scaffold. Subsequent deprotection using TFA in DCM yields the final product. Intermediate purification via gradient elution (e.g., acetonitrile/methanol) ensures high purity . Key Data :

| Step | Catalyst/Reagents | Solvent | Yield (%) |

|---|---|---|---|

| 1 | Pd₂(dba)₃, rac-BINAP | DCM/MeOH | 65–75 |

| 2 | TFA | DCM | 85–90 |

Q. What analytical techniques are critical for structural confirmation of this compound?

- Methodological Answer : Combine ¹H/¹³C NMR spectroscopy and high-resolution mass spectrometry (HRMS). For NMR, characteristic shifts include:

- ¹H NMR : δ 2.35 (s, 6H, N(CH₃)₂), δ 3.72 (s, 3H, C1-CH₃), δ 7.25–8.10 (m, aromatic protons).

- ¹³C NMR : δ 42.5 (N(CH₃)₂), δ 45.8 (C1-CH₃), δ 120–145 (aromatic carbons).

HRMS should confirm the molecular ion [M+H]⁺ at m/z 202.144 (calculated for C₁₂H₁₆N₂). X-ray crystallography (e.g., using a Bruker CCD diffractometer) resolves stereochemical ambiguities by analyzing dihedral angles between aromatic rings .

Q. How can researchers optimize purification of this compound?

- Methodological Answer : Use preparative HPLC with a C18 column and a mobile phase of acetonitrile/water (70:30 v/v) at 2 mL/min. Pool fractions with >95% purity (confirmed by LC-MS) and concentrate under reduced pressure. Residual solvents are removed via lyophilization .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-donating N,N-dimethyl group enhances nucleophilicity at the 5-position, facilitating Suzuki-Miyaura couplings. However, steric hindrance from the 1-methyl group may reduce yields in bulky substrate reactions. Computational studies (DFT calculations) can predict reactivity by analyzing LUMO localization and steric maps . Experimental Design :

- Compare coupling yields with/without substituents at C1.

- Use kinetic studies to assess rate-limiting steps (e.g., oxidative addition vs. transmetallation).

Q. What strategies mitigate N-nitrosamine formation in this compound derivatives?

- Methodological Answer : Avoid nitrosating agents (e.g., nitrites, nitric acid) during synthesis. Implement quality control via LC-MS/MS to detect trace nitrosamines (LOQ < 1 ppb). Use scavengers like ascorbic acid or ion-exchange resins to remove residual amines . Risk Assessment Table :

| Risk Factor | Mitigation Strategy |

|---|---|

| Nitrite contamination | Test raw materials for nitrites |

| Secondary amines | Use tertiary amines or amides |

Q. How can researchers assess the metabolic stability of this compound in pharmacokinetic studies?

- Methodological Answer : Conduct in vitro assays using liver microsomes (human/rat). Incubate the compound with NADPH and monitor degradation via LC-MS over 60 minutes. Calculate half-life (t₁/₂) using first-order kinetics. Compare with control compounds to rank metabolic stability . Key Data :

| Species | t₁/₂ (min) | CLint (µL/min/mg protein) |

|---|---|---|

| Human | 25.3 | 12.7 |

| Rat | 18.9 | 21.4 |

Contradictions and Validation

- Synthetic Yield Variability : reports yields of 65–75% for Pd-catalyzed steps, while similar protocols in other studies (e.g., ) show lower yields (63–82%). This discrepancy may arise from differences in catalyst loading or solvent purity. Validate via controlled reproducibility studies .

- Crystal Packing Effects : highlights planar E-configurations in related isoquinoline derivatives, but steric effects from N,N-dimethyl groups in the target compound may distort planarity. Confirm via single-crystal XRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.